N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-18(22-14-4-2-1-3-5-14)13-28-19-20(25)23(9-8-21-19)15-6-7-16-17(12-15)27-11-10-26-16/h6-9,12,14H,1-5,10-11,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMGJUMNJPIDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide has a broad spectrum of scientific research applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Investigated for its potential interactions with biological systems, including protein binding and enzyme inhibition.
Medicine: : Explored for its therapeutic potential, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: : Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through a combination of molecular interactions and pathways. Its unique structure allows it to bind to specific molecular targets, such as enzymes and receptors, altering their activity and resulting in various biochemical effects. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact mechanisms can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydrobenzo[b][1,4]dioxin and Pyrazine/Thioacetamide Motifs
a. N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 618427-26-2)
- Molecular Formula : C₁₈H₁₈N₆O₃S
- Molecular Weight : 398.4 g/mol
- Key Features: Replaces the pyrazinone ring with a pyrazinyl-triazole hybrid. No solubility or melting point data are reported, but the triazole moiety could increase metabolic stability .
b. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (CAS 941876-82-0)
- Molecular Formula : C₂₃H₂₀N₄O₅
- Molecular Weight : 432.4 g/mol
- Key Features : Incorporates a pyrazolo[1,5-a]pyrazine ring and a 3,4-dimethoxyphenyl group. The methoxy substituents likely enhance solubility via polar interactions, while the pyrazolo-pyrazine system may alter electronic properties, affecting binding to targets like kinases or GPCRs .
c. 2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Molecular Formula : C₂₃H₂₂N₄O₃S₂
- Molecular Weight : 466.6 g/mol
- Key Features: Features a cyclopenta-thieno-pyrimidine ring system, which introduces steric bulk and conjugated π-systems. The allyl group may confer reactivity for further derivatization, while the thieno-pyrimidine core could modulate selectivity toward enzymes like dihydrofolate reductase .
Functional Analogues with Thioacetamide or Pyrazinone Moieties
a. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Molecular Formula : C₂₉H₂₅N₅O₆
- Molecular Weight : 563.5 g/mol
- Key Features: Contains a nitrophenyl group and a cyano substituent, which may enhance electron-withdrawing effects and π-π stacking. Reported melting point: 243–245°C .
b. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Molecular Formula : C₁₀H₁₀N₂O₂S
- Molecular Weight : 222.3 g/mol
- Key Features : Replaces the dihydrobenzo[b][1,4]dioxin with a benzothiazine ring. The thiazine sulfur atom may influence hydrogen-bonding patterns and metal chelation. This compound is a precursor for derivatization, highlighting the versatility of the thioacetamide scaffold .
Data Table: Comparative Properties of Selected Compounds
Biological Activity
N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of cyclohexylamine with appropriate thioacetamide derivatives. The structural formula can be represented as follows:
Key Structural Features
- Cyclohexyl Group : Contributes to the lipophilicity and potential bioactivity.
- Dihydrobenzo[b][1,4]dioxin Moiety : Imparts specific interactions with biological targets.
- Thioacetamide Linkage : Enhances reactivity and potential biological interactions.
Anticancer Properties
Research indicates that compounds structurally related to N-cyclohexyl-2-acetamide exhibit significant anticancer activity. For instance, a study demonstrated that similar thioacetamides selectively inhibited the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancers. The compound showed a log GI(50) value of -6.01 against HOP-92 cells and -6.00 against U251 cells, indicating potent cytotoxicity .
Antibacterial Activity
In addition to anticancer properties, N-cyclohexyl derivatives have been evaluated for antibacterial activity. A study highlighted that certain thioacetamides demonstrated effective inhibition against various bacterial strains. The structure–activity relationship (SAR) analysis suggested that modifications in the cyclohexyl group significantly influenced antibacterial efficacy .
The biological activity of N-cyclohexyl-2-acetamide is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Signaling : It may interfere with signaling pathways crucial for bacterial survival.
Case Study 1: Anticancer Efficacy
A series of experiments conducted on NSCLC cell lines revealed that N-cyclohexyl derivatives led to a dose-dependent decrease in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed increased annexin V staining in treated cells .
Case Study 2: Antibacterial Activity
In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that N-cyclohexyl derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These results suggest potential for development as antibacterial agents .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | Log GI(50)/MIC | Reference |
|---|---|---|---|
| Anticancer | HOP-92 (NSCLC) | -6.01 | |
| Anticancer | U251 (CNS Cancer) | -6.00 | |
| Antibacterial | Various Bacterial Strains | 10 - 50 µg/mL |
Table 2: Structural Modifications and Biological Effects
| Modification | Effect on Activity |
|---|---|
| Cyclohexyl Group Variants | Altered lipophilicity |
| Dihydrobenzo[b][1,4]dioxin Variants | Enhanced target affinity |
| Thio Linkage Variations | Increased reactivity |
Q & A
Q. What are the key steps in synthesizing N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, and what starting materials are required?
The synthesis involves:
- Step 1 : Condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a pyrazine derivative (e.g., 3-oxo-3,4-dihydropyrazine-2-thiol) to form the heterocyclic core.
- Step 2 : Thioether linkage formation via nucleophilic substitution between the pyrazine-thiol intermediate and a chloroacetamide derivative.
- Step 3 : Cyclohexyl group introduction via amide coupling under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
Q. Critical starting materials :
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine (PubChem CID: [reference])
- 3-Oxo-3,4-dihydropyrazine-2-thiol (CAS: [reference])
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR Spectroscopy :
- ¹H NMR : Look for peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 6.7–7.2 ppm (aromatic protons from dihydrobenzodioxin), and δ 3.5–4.0 ppm (thioacetamide -SCH2-) .
- ¹³C NMR : Confirm carbonyl signals (C=O) at ~170 ppm and pyrazine ring carbons at 150–160 ppm .
- Mass Spectrometry (MS) : Validate molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., 489.55 Da for a related analog) .
Q. What functional groups dominate the compound’s reactivity, and how do they influence its stability during storage?
- Thioacetamide (-S-CH2-C=O) : Prone to oxidation; store under inert atmosphere (N₂/Ar) at 2–8°C .
- Dihydropyrazine core : Sensitive to light and moisture; use amber vials and desiccants .
- Cyclohexyl group : Enhances lipophilicity but may require co-solvents (e.g., DMSO) for aqueous solubility .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the thioether linkage, and what common pitfalls occur during this step?
Methodological recommendations :
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Add KI (1–2 eq.) to facilitate nucleophilic substitution .
Q. Common pitfalls :
- Thiol oxidation : Use degassed solvents and inert atmosphere .
- Competing side reactions : Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?
Analytical framework :
Dose-response recalibration : Validate assay conditions (e.g., pH, serum protein interference) .
Target specificity profiling : Use kinase panels or proteome-wide affinity capture to identify off-target interactions .
Metabolite screening : Assess stability in assay media (e.g., LC-MS to detect hydrolyzed byproducts) .
Example : A 2025 study resolved conflicting cytotoxicity data by identifying pH-dependent degradation of the dihydropyrazine ring .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina with homology models of kinases (e.g., MAPK or CDK families) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
- ADMET prediction : SwissADME or pkCSM to optimize logP (target: 2–4) and reduce hepatotoxicity risk .
Data Contradiction Analysis
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches be systematically addressed?
Troubleshooting protocol :
Purity assessment : Re-run HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
Isotopic labeling : Use ¹³C-labeled starting materials to trace unexpected peaks .
Crystallography : Obtain single-crystal X-ray data (e.g., Cu-Kα radiation) for unambiguous structural confirmation .
Case study : A 2024 crystallography study resolved ambiguous NOE correlations in a related analog, confirming axial vs. equatorial cyclohexyl conformers .
Methodological Tables
Q. Table 1. Comparison of Reaction Conditions for Thioether Formation
| Parameter | Optimal Range | Suboptimal Conditions | Reference |
|---|---|---|---|
| Solvent | DMF | THF (low yield) | |
| Temperature | 70°C | >90°C (decomposition) | |
| Reaction Time | 6–8 hrs | <4 hrs (incomplete) | |
| Catalyst | KI (1.5 eq.) | None (50% yield loss) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
